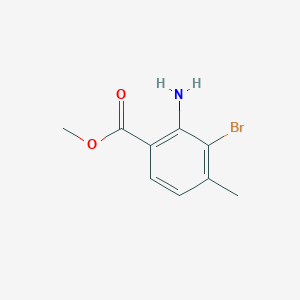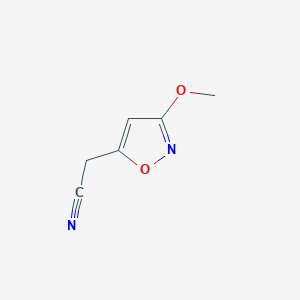
Dimpropyridaz
Descripción general
Descripción
Dimpropyridaz is a novel insecticide belonging to the class of pyridazine pyrazolecarboxamides. It is primarily used to control sucking and chewing insect pests such as aphids, whiteflies, thrips, scale insects, mealybugs, psyllids, and leafhoppers . This compound is a pro-insecticide, meaning it is converted into an active form within the target insect, providing effective pest control .
Mecanismo De Acción
Dimpropyridaz, also known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide, is a novel insecticide that has been discovered and optimized at BASF . This compound has a unique mode of action and is used to control many aphid species as well as whiteflies and other piercing-sucking insects .
Target of Action
The primary target of this compound is the insect chordotonal neurons . Chordotonal neurons are stretch receptors found in insects and crustaceans that detect mechanical forces like vibration and tension. They play a crucial role in the insect’s sensory system.
Mode of Action
This compound and other tertiary amide pyridazine pyrazolecarboxamides (PPCs) are proinsecticides that are converted in vivo into secondary amide active forms by N-dealkylation . The active secondary amide metabolites of PPCs potently inhibit the function of insect chordotonal neurons . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of PPCs silence chordotonal neurons and decrease intracellular Ca2+ levels .
Biochemical Pathways
The effects of Group 9 and 29 insecticides require TRPV (Transient Receptor Potential Vanilloid) channels, but PPCs act in a TRPV-independent fashion , without compromising cellular responses to Group 9 and 29 insecticides . This places the molecular PPC target upstream of TRPVs, indicating that PPCs affect a different biochemical pathway .
Pharmacokinetics
As a proinsecticide, this compound is activated in target insects to secondary amide forms . This activation process is crucial for the compound’s bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent . This unique mode of action provides a novel approach for resistance management in pest control .
Análisis Bioquímico
Biochemical Properties
Dimpropyridaz plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is converted in vivo into secondary amide active forms through N-dealkylation . These active metabolites potently inhibit the function of insect chordotonal neurons by silencing them and decreasing intracellular Ca2+ levels . Unlike other insecticides that require TRPV (Transient Receptor Potential Vanilloid) channels, this compound acts in a TRPV-independent fashion, placing its molecular target upstream of TRPVs .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the function of insect chordotonal neurons, which are essential for mechanosensation and proprioception . By silencing these neurons, this compound disrupts the normal signaling pathways and decreases intracellular Ca2+ levels . This inhibition leads to a reduction in the firing of chordotonal organs, ultimately affecting the insect’s ability to sense its environment and move properly .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into secondary amide active forms that inhibit the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPV channels and is TRPV-independent . The active metabolites of this compound silence chordotonal neurons by decreasing intracellular Ca2+ levels, providing a novel mode of action for resistance management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and undergoes degradation to form secondary amide metabolites, which are biologically active . Long-term studies have shown that this compound maintains its efficacy in controlling insect pests over extended periods . The stability and degradation of this compound can vary depending on environmental conditions and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls insect pests without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential harm to non-target organisms . Threshold effects have been identified, indicating the importance of optimizing dosage levels to achieve maximum efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including N-dealkylation to form secondary amide active metabolites . These metabolites interact with enzymes and cofactors, leading to the inhibition of chordotonal neuron function . The metabolic pathways of this compound also involve changes in metabolic flux and metabolite levels, which contribute to its overall efficacy as an insecticide .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its insecticidal activity . The transport and distribution of this compound are crucial for its effectiveness in controlling insect pests .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, leading to the inhibition of chordotonal neuron function and disruption of insect behavior .
Métodos De Preparación
The synthesis of Dimpropyridaz begins with 3-methyl-2-butanone, which is converted into the corresponding hydrazone. This intermediate is then reacted with ethyl 2-acetyl-3-ethoxyacrylate to form a β-ketoester. The β-ketoester undergoes cyclization under reductive conditions to yield the trisubstituted pyrazole derivative . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimpropyridaz undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield secondary amides.
Substitution: This compound can undergo substitution reactions, particularly at the pyrazole and pyridazine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically secondary amides and substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Dimpropyridaz has several scientific research applications:
Comparación Con Compuestos Similares
Dimpropyridaz is unique compared to other insecticides due to its novel mode of action. Similar compounds include:
Afidopyropen: Another insecticide that targets chordotonal organs but acts through different molecular pathways.
Pymetrozine: A compound that also affects chordotonal organs but has a different chemical structure and mode of action.
Flonicamid: An insecticide with a similar target but different chemical properties and efficacy.
This compound stands out due to its specific inhibition of chordotonal neurons upstream of TRPV channels, providing a unique approach to pest control and resistance management .
Propiedades
IUPAC Name |
N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894943 | |
| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403615-77-9 | |
| Record name | Dimpropyridaz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMPROPYRIDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)













